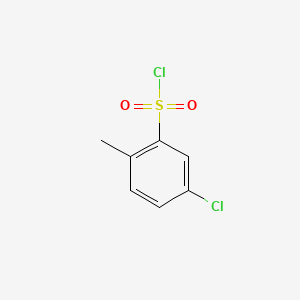

5-Chloro-2-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

5-chloro-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBFBNCERXCECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188524 | |

| Record name | 4-Chlorotoluene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34981-38-9 | |

| Record name | 5-Chloro-2-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34981-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorotoluene-2-sulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034981389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34981-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorotoluene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorotoluene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-2-methylbenzene-1-sulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPN22LB9FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Overview of Benzenesulfonyl Chlorides in Contemporary Organic Synthesis

Benzenesulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl chloride group attached to a benzene (B151609) ring. solubilityofthings.comwikipedia.org These compounds, often appearing as colorless liquids or solids, are generally soluble in organic solvents and reactive towards substances with N-H and O-H bonds. wikipedia.orgnbinno.com Their high reactivity makes them valuable reagents and intermediates in modern organic synthesis. solubilityofthings.com The primary application of benzenesulfonyl chlorides is in the preparation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.orgnbinno.com

The synthesis of benzenesulfonyl chloride itself can be achieved through several methods, including the chlorination of benzenesulfonic acid or its salts using reagents like phosphorus oxychloride or phosphorus pentachloride. nbinno.comorgsyn.org Another common method involves the reaction of benzene with chlorosulfonic acid. nbinno.comorgsyn.org The reactivity of the sulfonyl chloride group is central to its utility. It acts as a good leaving group and the sulfur atom is susceptible to nucleophilic attack, facilitating a wide range of chemical transformations. manavchem.com This reactivity is fundamental to their role in creating diverse organic molecules. solubilityofthings.commanavchem.com

Significance of Arylsulfonyl Chlorides As Key Intermediates

Arylsulfonyl chlorides are crucial building blocks in the synthesis of a variety of chemical products. orgsyn.org Their importance is particularly pronounced in the pharmaceutical industry, where they are precursors for sulfonamide drugs, a class of antibiotics. nbinno.comcdnsciencepub.com Beyond pharmaceuticals, they are integral to the production of dyes, pigments, and agrochemicals. nbinno.com The sulfonyl group, when incorporated into dye molecules, can enhance water solubility and improve the dye's ability to bind to fabrics. manavchem.com

In the laboratory, arylsulfonyl chlorides serve multiple functions. They are famously used in the Hinsberg test to differentiate between primary, secondary, and tertiary amines. nbinno.com They also function as protecting groups for amines and alcohols during complex multi-step syntheses, preventing unwanted side reactions. solubilityofthings.com The versatility of arylsulfonyl chlorides is further demonstrated by their use as precursors for other important functional groups, such as sulfonyl fluorides and sulfones, expanding their synthetic utility. orgsyn.orgsigmaaldrich.comorganic-chemistry.org The development of new synthetic methods, such as those using continuous flow reactors, allows for the safe and scalable production of these important intermediates from readily available starting materials like anilines. rsc.org

Research Trajectories and Future Prospects of Substituted Benzenesulfonyl Chlorides

Classical and Modern Synthetic Routes

Chlorosulfonation of Substituted Aromatics

One of the most direct methods for preparing this compound is the electrophilic chlorosulfonation of 4-chlorotoluene (B122035). This reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. The process typically involves reacting 4-chlorotoluene with chlorosulfonic acid. stackexchange.com At lower temperatures, chlorosulfonic acid can generate the electrophile SO₂Cl⁺, which then attacks the electron-rich benzene (B151609) ring in a classic electrophilic aromatic substitution reaction. stackexchange.com

The primary challenge in the synthesis of this compound via chlorosulfonation of 4-chlorotoluene is controlling the position of the incoming electrophile, a concept known as regioselectivity. The starting material, 4-chlorotoluene, has two substituents on the benzene ring: a methyl group (-CH₃) and a chlorine atom (-Cl). Both of these groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. organicchemistrytutor.comlibretexts.org

The methyl group is an activating group, which donates electron density to the ring, making it more reactive towards electrophiles. libretexts.orgyoutube.com Conversely, the chlorine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it still directs ortho- and para-substitution because of its electron-donating resonance effect. organicchemistrytutor.comlibretexts.org

In 4-chlorotoluene, the positions ortho to the methyl group are positions 2 and 6, and the para position is position 4 (which is already occupied by chlorine). The positions ortho to the chlorine are positions 3 and 5, and the para position is position 1 (occupied by the methyl group). Therefore, the incoming sulfonyl chloride group will be directed to positions 2, 3, 5, and 6. The formation of this compound requires the sulfonyl chloride group to add at position 1 relative to the methyl group and position 4 relative to the chlorine, which is not the primary outcome of this reaction. The directing effects of the existing substituents primarily favor substitution at other positions on the ring, leading to a mixture of isomers. youtube.com20.210.105 Steric hindrance from the existing groups also plays a role in determining the final product distribution. youtube.com

| Substituent on Benzene Ring | Activating/Deactivating Effect | Directing Influence |

|---|---|---|

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para |

| -Cl (Chloro) | Weakly Deactivating | Ortho, Para |

To maximize the yield of the desired isomer and minimize the formation of byproducts, optimization of the reaction conditions is crucial. Key parameters that are typically adjusted include temperature, the ratio of reactants, and the duration of the reaction.

For chlorosulfonation reactions, maintaining a low temperature is often necessary to prevent the formation of undesired byproducts, such as sulfones, and to control the exothermic nature of the reaction. orgsyn.org The molar ratio of the aromatic substrate to the chlorosulfonating agent is another critical factor. An excess of the chlorosulfonating agent can lead to the formation of multiple substitution products. The reaction time must be sufficient to ensure complete conversion of the starting material but not so long as to promote the formation of degradation products.

| Parameter | General Condition | Rationale |

|---|---|---|

| Temperature | Low (e.g., 0-25°C) | Minimizes side reactions (e.g., sulfone formation) and controls exothermicity. orgsyn.org |

| Reagent Equivalents | Near stoichiometric or slight excess of chlorosulfonating agent | Prevents polysubstitution and maximizes efficiency. |

| Reaction Time | Monitored for completion (e.g., by TLC or GC) | Ensures high conversion without promoting byproduct formation. |

Preparation from Anilines via Diazonium Salts (Meerwein Chlorosulfonylation)

An alternative and highly regioselective route to this compound is the Meerwein chlorosulfonylation, which is a modification of the Sandmeyer reaction. nih.govacs.org This method starts with 5-chloro-2-methylaniline. sigmaaldrich.commerckmillipore.com The aniline (B41778) is first converted into an aryl diazonium salt through a process called diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (typically 0-5 °C). libretexts.org The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the target sulfonyl chloride with high regiochemical purity. acs.orgacs.org

The classical Meerwein and Sandmeyer reactions traditionally employ copper(I) salts, such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr), as catalysts. numberanalytics.comunacademy.combyjus.com These catalysts are effective in promoting the transformation of the diazonium salt into the desired product. numberanalytics.com

In recent years, advancements in catalysis have led to the development of more efficient and sustainable systems. These include palladium-based catalysts and the application of visible light photocatalysis. nih.govnumberanalytics.com Photocatalytic methods, using catalysts like potassium poly(heptazine) imide or ruthenium complexes, can proceed under mild conditions, such as room temperature and visible light irradiation, and often show high tolerance to various functional groups. nih.govacs.orgresearchgate.netnih.gov These modern approaches offer a sustainable alternative to the traditional copper-catalyzed reactions. acs.org

| Catalytic System | Catalyst Example | Reaction Conditions | Advantages |

|---|---|---|---|

| Classical Copper Catalysis | CuCl, CuBr | Acidic medium, often requires heating | Well-established, cost-effective. unacademy.combyjus.com |

| Palladium Catalysis | Pd(OAc)₂ | Often used in cross-coupling variations | High efficiency for certain transformations. numberanalytics.com |

| Visible Light Photocatalysis | Potassium poly(heptazine) imide, [Ru(bpy)₃]²⁺ | Room temperature, visible light | Mild conditions, high functional group tolerance, sustainable. nih.govresearchgate.netnih.gov |

The mechanism of the copper-catalyzed Sandmeyer and Meerwein reactions is generally understood to proceed through a radical pathway initiated by a single-electron transfer (SET). nih.govwikipedia.org The process begins with the copper(I) catalyst donating an electron to the aryl diazonium salt. byjus.commasterorganicchemistry.com This transfer results in the formation of an aryl radical and the release of a stable nitrogen gas molecule (N₂), which is a strong driving force for the reaction. libretexts.org The copper catalyst is oxidized to copper(II) in this step.

The newly formed aryl radical then reacts with sulfur dioxide (in the case of chlorosulfonylation) to form an arylsulfonyl radical. This radical subsequently abstracts a chlorine atom from the copper(II) chloride species, yielding the final this compound and regenerating the copper(I) catalyst, which can then participate in another catalytic cycle. wikipedia.orgnumberanalytics.com The detection of biaryl byproducts in these reactions supports the existence of an aryl radical intermediate. wikipedia.org

Synthesis from Thiols and Disulfides (Oxyhalogenation)

The synthesis of sulfonyl chlorides from thiols and disulfides via oxyhalogenation is a well-established method. This process involves the oxidation of the sulfur-containing starting material in the presence of a halogen source. For the synthesis of this compound, the corresponding thiol, 5-chloro-2-methylthiophenol, or its disulfide derivative would serve as the precursor.

Several reagent systems are effective for this transformation. One common method involves the use of a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). This system is highly reactive and allows for the direct oxidative conversion of thiols to sulfonyl chlorides under mild, room temperature conditions. organic-chemistry.orgacs.org Optimized conditions for similar aromatic thiols often involve a molar ratio of thiol to H₂O₂ of 1:3 with 1 mmol of SOCl₂, which can lead to yields of up to 97% in very short reaction times. organic-chemistry.org

Another effective and environmentally conscious approach utilizes Oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of a chloride source like potassium chloride (KCl) in an aqueous medium. rsc.orgrsc.org This method is simple, rapid, and avoids the use of harsh organic solvents. For a typical aromatic thiol, the reaction proceeds by stirring a mixture of the thiol, Oxone, and KCl in water at room temperature. rsc.org The reaction is often exothermic.

The general mechanism for the oxyhalogenation of thiols is believed to proceed through the formation of a disulfide intermediate, which is then further oxidized and chlorinated to yield the sulfonyl chloride. organic-chemistry.org

Table 1: Comparison of Oxyhalogenation Reagents for Sulfonyl Chloride Synthesis

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| H₂O₂ / SOCl₂ | Acetonitrile (B52724), Room Temperature | High yields, very short reaction times, mild conditions organic-chemistry.orgorganic-chemistry.org | Use of thionyl chloride |

| Oxone / KCl | Water, Room Temperature | Environmentally friendly (uses water as solvent), rapid reaction rsc.orgrsc.org | Reaction can be exothermic |

| N-Chlorosuccinimide (NCS) / HCl | Dilute aqueous HCl | Good yields, smooth reaction semanticscholar.org | Requires careful pH control |

| Sodium Hypochlorite (B82951) (Bleach) | Acetic Acid | Economical, environmentally benign researchgate.net | Potential for side reactions if not controlled |

Alternative and Emerging Synthetic Approaches

Green chemistry principles are increasingly being applied to the synthesis of sulfonyl chlorides to reduce environmental impact. One such approach is the use of sodium hypochlorite (bleach) as an oxidizing and chlorinating agent. rsc.org This method is economically favorable and environmentally benign. The reaction of thiols or disulfides with sodium hypochlorite pentahydrate in acetic acid can efficiently produce the corresponding sulfonyl chlorides. researchgate.net

Another green approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from thiols. A key advantage of this method is that the byproduct, succinimide (B58015), can be recycled back into NCS using sodium hypochlorite, making the process more sustainable. organic-chemistry.org Photocatalysis using heterogeneous, recyclable catalysts like potassium poly(heptazine imide) also represents a promising green route, allowing the synthesis to proceed under mild conditions with visible light irradiation. rsc.org

Continuous flow chemistry offers significant advantages for the synthesis of sulfonyl chlorides, including improved safety, scalability, and process control. africacommons.net The production of aryl sulfonyl chlorides has been successfully demonstrated using continuous stirred-tank reactors (CSTRs) and automated systems. mdpi.comresearchgate.net This approach is particularly beneficial for managing highly exothermic reactions, which are common in sulfonyl chloride synthesis. rsc.org

The use of recyclable reagents is a cornerstone of green chemistry and is being explored for sulfonyl chloride synthesis. As mentioned previously, the use of N-chlorosuccinimide (NCS) allows for the recycling of the succinimide byproduct. organic-chemistry.org Another approach involves the use of polymer-supported or magnetic nanoparticle-supported reagents. For example, a magnetic Co/C hybrid ROMP-derived benzene sulfonyl chloride reagent has been developed that can be recovered using a magnet and reused multiple times without significant loss of activity. nih.gov While not yet specifically reported for this compound, these technologies offer a promising avenue for more sustainable production.

Mechanism and Kinetics of Formation Reactions

Electrophilic Aromatic Substitution Mechanisms

The synthesis of this compound can be achieved via electrophilic aromatic substitution on 4-chlorotoluene. In this reaction, the aromatic ring of 4-chlorotoluene acts as a nucleophile and attacks a strong electrophile. For chlorosulfonation, the electrophile is typically generated from chlorosulfonic acid (ClSO₃H).

The mechanism of chlorosulfonation of benzene and its derivatives is a classic example of electrophilic aromatic substitution. libretexts.org The reaction proceeds in several steps:

Generation of the Electrophile: The electrophile in chlorosulfonation is believed to be the sulfur dioxide cation radical (SO₂Cl⁺) or a related species, which is generated from the autoionization of chlorosulfonic acid. stackexchange.com 3ClSO₂OH ⇌ SO₂Cl⁺ + 2SO₃Cl⁻ + H₃O⁺

Electrophilic Attack: The π-electron system of the 4-chlorotoluene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The position of the attack is directed by the existing substituents on the ring. The methyl group (-CH₃) is an activating, ortho-, para-director, while the chloro group (-Cl) is a deactivating, ortho-, para-director. The combined directing effects of these two groups will determine the final position of the incoming chlorosulfonyl group.

Deprotonation: A weak base, such as the chlorosulfate (B8482658) anion (SO₃Cl⁻), removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, this compound. youtube.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

Radical Pathways in Sulfonyl Chloride Formation

The formation of arylsulfonyl chlorides, including this compound, can proceed through mechanisms involving radical intermediates. These pathways offer alternatives to traditional methods and are often initiated by light or specific chemical reagents.

Visible-light photoredox catalysis has emerged as a powerful strategy for generating sulfonyl radicals from various precursors. rsc.orgresearchgate.net In these processes, a photocatalyst, upon absorbing light, can initiate a single-electron transfer (SET) event. researchgate.netacs.org For instance, an arylsulfonyl chloride can be activated by an excited photocatalyst to generate an aryl radical, or conversely, other sulfur-containing starting materials can be converted into sulfonyl radicals. researchgate.net

One common radical-based approach is the Sandmeyer-type reaction. acs.orgunacademy.com In the chlorosulfonylation context, an aryl diazonium salt, derived from the corresponding aniline (in this case, 5-chloro-2-methylaniline), reacts with sulfur dioxide in the presence of a copper catalyst. The mechanism involves the reduction of the diazonium salt by a Cu(I) species to form an aryl radical, with the release of nitrogen gas. acs.orgunacademy.com This aryl radical then reacts with sulfur dioxide to form an arylsulfonyl radical. Subsequent reaction with a chlorine source, often facilitated by a Cu(II) species, yields the final this compound product.

Recent advancements have focused on generating sulfonyl radicals under milder conditions. For example, visible-light-mediated protocols can activate sulfonyl chlorides to produce sulfonyl radicals for subsequent reactions. rsc.orgnih.gov Other methods involve the generation of sulfonyl radicals from sulfonyl hydrazides or even sulfinate salts, which can then be trapped by a chlorine source. acs.orgcam.ac.uk The general scheme for a photocatalyzed radical pathway can be summarized as follows:

Photoexcitation : A photocatalyst (PC) absorbs light to reach an excited state (PC*).

Electron Transfer : The excited photocatalyst engages in a single-electron transfer with a precursor. This can be either an oxidative or reductive quenching cycle.

Radical Formation : This electron transfer leads to the formation of a key intermediate, such as an arylsulfonyl radical (ArSO₂•).

Propagation/Termination : The sulfonyl radical reacts with a chlorine source to form the sulfonyl chloride.

The involvement of arylsulfonyl radicals in these reactions has been established through various mechanistic and control experiments. researchgate.net These radical pathways are valuable as they often proceed under mild conditions and can tolerate a wider range of functional groups compared to traditional, harsher methods.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is crucial in modern organic synthesis for improving reaction outcomes, and the formation of this compound is no exception. Catalysts can increase reaction rates, allow for milder reaction conditions, and, most importantly, enhance selectivity, leading to higher yields of the desired product with fewer byproducts.

Copper Catalysis: In the classic Sandmeyer chlorosulfonylation reaction, copper salts (e.g., CuCl or CuCl₂) are indispensable catalysts. acs.orgacs.org The copper(I) species initiates the radical cycle by reducing the diazonium salt. unacademy.com The resulting copper(II) species then participates in the conversion of the intermediate arylsulfonyl radical to the final arylsulfonyl chloride. The efficiency of this process can be influenced by the choice of copper salt and reaction conditions. acs.org Using a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide adduct) in the presence of a copper catalyst has been shown to be an effective and safer alternative to using gaseous sulfur dioxide. acs.orgorganic-chemistry.org

Photocatalysis: Visible-light photoredox catalysis offers a modern and powerful approach to synthesizing sulfonyl chlorides. acs.orgnih.gov This method utilizes photocatalysts, often based on iridium or ruthenium, although metal-free organic dyes and heterogeneous catalysts like potassium poly(heptazine imide) are gaining prominence due to sustainability considerations. rsc.orgacs.orgnih.gov

The advantages of photocatalysis include:

Mild Conditions : Reactions are often conducted at room temperature, which helps to prevent the degradation of sensitive functional groups. nih.gov

High Selectivity : Photocatalysts can be tuned to selectively activate specific bonds, leading to cleaner reactions and higher yields of the desired isomer. rsc.orgresearchgate.net

Efficiency : Low catalyst loadings (often in the mol% range) are typically sufficient to drive the reaction to completion. nih.gov

The general mechanism in a photocatalytic cycle involves the generation of a sulfonyl radical via a single-electron transfer process, which then reacts to form the product. frontiersin.orgnih.gov The photocatalyst is regenerated in the process, allowing it to facilitate multiple turnovers. The choice of photocatalyst can be critical for controlling the reaction pathway and achieving high efficiency. cam.ac.uk

Other Catalytic Systems: Palladium-catalyzed methods have also been developed for the synthesis of arylsulfonyl chlorides from precursors like arylboronic acids. nih.gov These methods are valued for their broad functional group tolerance and mild reaction conditions. nih.gov Additionally, the use of additives or co-catalysts can further enhance reaction efficiency. For example, in some photocatalytic systems, the presence of a base or a specific Lewis acid can significantly improve the yield and reaction rate. cam.ac.ukacs.org

The table below summarizes the role of different catalytic systems in the synthesis of arylsulfonyl chlorides.

| Catalytic System | Catalyst Example | Role of Catalyst | Reaction Type | Advantages |

| Copper Catalysis | CuCl, CuCl₂ | Facilitates single-electron transfer to generate aryl radical from diazonium salt. unacademy.comnih.gov | Sandmeyer Reaction | Well-established, cost-effective. organic-chemistry.org |

| Photocatalysis | Ir(ppy)₃, Ru(bpy)₃Cl₂, K-PHI | Absorbs visible light to initiate single-electron transfer for radical generation. acs.orgnih.govnih.gov | Photoredox Catalysis | Mild conditions, high selectivity, low catalyst loading. rsc.orgnih.gov |

| Palladium Catalysis | Pd(OAc)₂ | Catalyzes cross-coupling of boronic acids with a sulfonyl source. | Cross-Coupling | Excellent functional group tolerance. nih.gov |

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in this compound is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. This reactivity is the foundation for its utility in synthesizing a range of important sulfur-containing compounds. The primary mechanism for these transformations is nucleophilic substitution, where the chloride ion acts as a leaving group.

Formation of Sulfonamides

Sulfonamides are a critical class of compounds, particularly in medicinal chemistry, and are commonly synthesized from sulfonyl chlorides. sigmaaldrich.com The reaction involves the nucleophilic attack of an amine on the sulfonyl sulfur atom.

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted sulfonamides. This amidation is a standard and widely used transformation. wikipedia.org The process typically requires the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. researchgate.net

For instance, the reaction of this compound with a primary amine (R-NH₂) proceeds as follows:

General Reaction Scheme:

In this reaction, the amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and, after deprotonation by the base, the formation of the stable sulfonamide product.

A specific example includes the reaction with benzylthiourea, which is carried out in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in an organic solvent.

Interactive Data Table: Examples of Amidation Reactions

| Sulfonyl Chloride | Amine/Nucleophile | Base | Product |

|---|---|---|---|

| This compound | Primary Amine (e.g., Aniline) | Pyridine | N-Phenyl-5-chloro-2-methylbenzenesulfonamide |

| This compound | Secondary Amine (e.g., Diethylamine) | Triethylamine (B128534) | N,N-Diethyl-5-chloro-2-methylbenzenesulfonamide |

| This compound | Benzylthiourea | Sodium Carbonate | Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid adduct |

| 5-chloro-1-ethyl-2-methylimidazole-4-sulphonyl chloride | Aniline | Sodium Carbonate | 5-Chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide researchgate.net |

To enhance the efficiency and yield of sulfonamide synthesis, various catalytic methods have been developed. While many preparations simply use a stoichiometric amount of a base like pyridine to drive the reaction, more advanced approaches have been explored for the general class of sulfonyl chlorides. ekb.eg For example, iodine has been reported as a catalyst for the reaction between heteroaryl amines and sodium salts of benzenesulfonates. cbijournal.com Palladium catalysts have also been investigated for the synthesis of aryl sulfonamide derivatives, often starting from aryl halides and sulfur-containing reagents to generate the sulfonyl chloride intermediate in situ. researchgate.net Microwave-assisted synthesis has also been shown to produce sulfonamides in high yield, proceeding through a sulfonyl chloride intermediate which then reacts with an amine. cbijournal.com

The reactivity of this compound in nucleophilic substitution reactions is governed by the electronic and steric properties of its substituents.

Electronic Effects : The presence of the chlorine atom on the benzene ring has a significant electronic influence. As an electron-withdrawing group, the chlorine atom increases the electrophilicity of the sulfonyl sulfur atom. This makes the sulfur center more susceptible to attack by nucleophiles, thereby facilitating the substitution reaction. nih.gov

Steric and Conformational Effects : The methyl group is located at the ortho-position relative to the sulfonyl group. While ortho-substituents are often expected to cause steric hindrance and slow down reactions, studies on related di-ortho-alkyl substituted arenesulfonyl chlorides have revealed a counterintuitive acceleration of nucleophilic substitution. mdpi.com This rate increase is attributed to the restriction of rotation around the C(1)-S bond. This conformational rigidity locks the sulfonyl chloride group in a orientation that is more favorable for nucleophilic attack, overriding the expected steric hindrance. mdpi.com This principle suggests the ortho-methyl group in this compound may similarly contribute to enhanced reactivity by fixing the molecule in a reactive conformation. mdpi.com

Formation of Sulfonate Esters

Analogous to the formation of sulfonamides, this compound reacts with alcohols or phenols in the presence of a base to yield sulfonate esters. sigmaaldrich.comwikipedia.org This reaction, often referred to as sulfonylation, is a common method for converting alcohols into good leaving groups for subsequent substitution or elimination reactions.

The general reaction involves the attack of the alcohol's oxygen atom on the sulfonyl chloride. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is used to scavenge the HCl produced.

General Reaction Scheme:

A representative reaction is the treatment of a phenol (B47542) with the sulfonyl chloride in the presence of triethylamine to afford the corresponding aryl sulfonate ester. rsc.org

Interactive Data Table: Synthesis of Sulfonate Esters

| Sulfonyl Chloride | Alcohol/Phenol | Base | Product |

|---|---|---|---|

| This compound | Methanol | Pyridine | Methyl 5-chloro-2-methylbenzenesulfonate |

| This compound | Phenol | Pyridine | Phenyl 5-chloro-2-methylbenzenesulfonate |

| 2,4,6-trimethylbenzenesulfonyl chloride | 2-Bromophenol | Triethylamine | 2-Bromophenyl 2,4,6-trimethylbenzenesulfonate (B281753) rsc.org |

Formation of Sulfonyl Fluorides

This compound can be converted into 5-chloro-2-methylbenzenesulfonyl fluoride (B91410) through a nucleophilic halogen exchange (HALEX) reaction. This transformation is valuable as sulfonyl fluorides have unique reactivity and are important synthons, for instance, in chemical biology for creating covalent protein inhibitors. rsc.orgorgsyn.org

The most common method for this conversion involves treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), often in an aqueous solution or with a phase transfer catalyst like 18-crown-6 (B118740) to enhance efficiency in organic solvents. rsc.org More recent one-pot procedures have been developed that convert sulfonic acids or sulfonates to sulfonyl fluorides using reagents like cyanuric chloride and KHF₂, with a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB). rsc.org

Interactive Data Table: Synthesis of Sulfonyl Fluoride

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | Potassium Fluoride (KF), 18-crown-6 | 5-Chloro-2-methylbenzenesulfonyl fluoride rsc.org |

| This compound | Potassium Bifluoride (KHF₂) | 5-Chloro-2-methylbenzenesulfonyl fluoride rsc.org |

| Sodium 4-methylbenzenesulfonate | Cyanuric chloride, KHF₂, TBAB | 4-Methylbenzenesulfonyl fluoride rsc.org |

Formation of Sulfones

This compound is a key precursor for the synthesis of sulfones, a significant class of organosulfur compounds. The formation of sulfones from this sulfonyl chloride typically proceeds through nucleophilic substitution at the sulfur atom, where the chlorine atom is displaced by a carbon nucleophile. A primary method for achieving this transformation is the Friedel-Crafts-type reaction with aromatic compounds. In this reaction, an aromatic substrate attacks the sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a diaryl sulfone. For instance, the reaction of benzenesulfonyl chloride with benzene can yield diphenyl sulfone orgsyn.org. Similarly, this compound can react with various aromatic compounds to produce the corresponding unsymmetrical diaryl sulfones.

Another important route to sulfones involves the reaction of sulfonyl chlorides with organometallic reagents. However, a more direct and widely used laboratory method for preparing alkyl aryl sulfones is the reaction of a sulfonyl chloride with a sodium sulfinate, which itself can be generated from a sulfonyl chloride. For example, methyl p-tolyl sulfone is synthesized from p-toluenesulfonyl chloride orgsyn.org.

A one-pot procedure has been developed for the transformation of aryl- and heteroaryl-sulfonyl chlorides into the corresponding chloromethyl sulfones lookchem.com. This process involves the reduction of the sulfonyl chloride to a sulfinate salt, which then reacts in situ with a suitable alkylating agent. This method can be applied to a diverse range of sulfonyl chlorides lookchem.com. More recently, photoredox-catalyzed radical-radical cross-coupling reactions of sulfonyl chlorides with trifluoroborate salts have emerged as a modern method for sulfone synthesis under mild conditions acs.org.

The table below illustrates a representative reaction for the formation of a sulfone from a related sulfonyl chloride.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| p-Toluenesulfonyl chloride | Sodium sulfite (B76179), then an alkylating agent | Methyl p-tolyl sulfone | Reductive alkylation |

Formation of Sulfinic Acids

The reduction of this compound provides a direct pathway to the corresponding 5-chloro-2-methylbenzenesulfinic acid and its salts. This transformation is a key step in the synthesis of various other organosulfur compounds. A common and effective method for this reduction involves the use of a reducing agent such as sodium sulfite in an aqueous medium lookchem.com. In this reaction, the sulfonyl chloride is converted to the sodium sulfinate salt.

The general procedure involves treating the sulfonyl chloride with an aqueous solution of sodium sulfite and sodium bicarbonate. The reaction mixture is typically heated to facilitate the reduction. The resulting sulfinate salt is often water-soluble, which can make its isolation challenging lookchem.com. For many synthetic applications, the sulfinate salt is generated and used in situ without isolation. For example, crude p-acetaminobenzenesulfonyl chloride can be used directly to prepare p-acetaminobenzenesulfinic acid orgsyn.org.

An alternative approach for the reduction of sulfonyl chlorides to the corresponding thiols involves the use of triphenylphosphine (B44618) in toluene (B28343), which proceeds via a sulfinic acid intermediate organic-chemistry.org.

The formation of a sulfinic acid salt from a sulfonyl chloride is depicted in the following reaction scheme:

ArSO₂Cl + Na₂SO₃ + H₂O → ArSO₂Na + NaCl + NaHSO₄

This reaction is broadly applicable to a range of aromatic sulfonyl chlorides.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of arenesulfonyl chlorides, including this compound, has been the subject of extensive mechanistic studies. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom rsc.orgcdnsciencepub.com. In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur center and leading to the departure of the chloride leaving group.

The hydrolysis of various substituted benzenesulfonyl chlorides in water has been shown to be consistent with an SN2 mechanism for both neutral solvolysis and alkaline hydrolysis rsc.org. While the alkaline hydrolysis rates correlate well with the Hammett equation, the neutral solvolysis rates often yield a curved Hammett plot, suggesting a complex interplay of electronic effects in the transition state rsc.org. For the neutral hydrolysis of a series of para-substituted benzenesulfonyl chlorides, a trigonal bipyramidal transition state is favored cdnsciencepub.comcdnsciencepub.com.

Influence of Solvent Composition and Hydration Complexes

The rate of hydrolysis of sulfonyl chlorides is significantly influenced by the solvent composition. Studies on the solvolysis of arenesulfonyl chlorides in various hydroxylic solvents are often analyzed using the extended Grunwald-Winstein equation mdpi.comnih.govnih.govresearchgate.netresearchgate.netmdpi.com. This equation relates the specific rates of solvolysis to the solvent nucleophilicity (NT) and solvent ionizing power (YCl) mdpi.comnih.gov. For most arenesulfonyl chlorides, the mechanism is found to be a concerted SN2 process mdpi.comnih.gov.

Kinetic studies on the hydrolysis of 2-methylbenzenesulfonyl chloride, a close analog of this compound, in water-2-propanol mixtures have revealed a nonmonotonic dependence of the activation parameters on the solvent composition researchgate.net. The hydrolysis in these mixed solvents is proposed to occur via two parallel pathways. One pathway involves a bifunctional catalytic action of a water dimer with a water molecule acting as the nucleophile, while the other involves a hydrate (B1144303) of the alcohol researchgate.net. Quantum-chemical calculations on the hydrolysis of benzenesulfonyl chloride in water clusters suggest that the participation of three water molecules in the activated complex is optimal researchgate.net.

The table below shows the activation parameters for the hydrolysis of 2-methylbenzenesulfonyl chloride in water-2-propanol mixtures at various mole fractions of 2-propanol.

| Mole Fraction i-PrOH (x₂) | ΔH≠ (kJ/mol) | -TΔS≠ (kJ/mol) | ΔG≠ (kJ/mol) |

| 0.00 | 71.3 | 24.3 | 95.6 |

| 0.01 | 77.9 | 19.3 | 97.2 |

| 0.02 | 82.3 | 15.6 | 97.9 |

| 0.04 | 75.8 | 23.3 | 99.1 |

| 0.10 | 72.1 | 28.7 | 100.8 |

Data adapted from a study on the hydrolysis of 2-methylbenzenesulfonyl chloride. researchgate.net

Temperature Dependence of Hydrolysis Rates

The rate of hydrolysis of sulfonyl chlorides exhibits a clear dependence on temperature, which allows for the determination of activation parameters such as enthalpy (ΔH≠), entropy (ΔS≠), and heat capacity of activation (ΔCp≠). Studies on a series of 4-substituted benzenesulfonyl chlorides in water have provided detailed insights into these parameters cdnsciencepub.comcdnsciencepub.com. The heat capacity of activation (ΔCp≠) has been interpreted as reflecting the temperature dependence of the structural stability of the solvent shell around the reactant cdnsciencepub.com.

For the hydrolysis of 2-methylbenzenesulfonyl chloride in water-2-propanol mixtures, the temperature dependence of the pseudo-first-order rate constants has been studied across a range of temperatures to determine the quasi-thermodynamic activation parameters researchgate.net. An Arrhenius analysis of the temperature dependence of the competition between chlorination and hydrolysis of N₂O₅ in aqueous solutions revealed that the activation energy for hydrolysis was only slightly larger than for chlorination, suggesting that the rate differences are not primarily driven by enthalpy chemrxiv.org.

The table below presents the activation parameters for the hydrolysis of various para-substituted benzenesulfonyl chlorides in water at 15 °C.

| Substituent (X) | k (s⁻¹) x 10⁴ | ΔH≠ (kcal/mol) | -ΔS≠ (cal/mol·K) |

| MeO | 1.83 | 18.0 | 14.2 |

| Me | 3.32 | 16.7 | 17.5 |

| H | 4.90 | 16.5 | 17.5 |

| Br | 12.0 | 15.8 | 17.9 |

| NO₂ | 49.3 | 15.2 | 16.4 |

Data derived from studies on benzenesulfonyl chlorides. cdnsciencepub.comcdnsciencepub.com

Concerted Solvent Processes in Solvolysis

The solvolysis of various arenesulfonyl chlorides, including benzenesulfonyl chloride and substituted derivatives, shows a significant dependence on solvent nucleophilicity, which is characteristic of an SN2 pathway mdpi.com. The ratio of l to m is often used to diagnose the mechanism of solvolysis for sulfonyl chlorides nih.gov. For substrates like this compound, a concerted SN2 mechanism is the expected pathway for solvolysis in most common solvents mdpi.com.

Redox Chemistry of the Sulfonyl Chloride Moiety

The sulfonyl chloride group in this compound can undergo both reduction and oxidation reactions.

Reduction:

The reduction of the sulfonyl chloride moiety can lead to several products depending on the reducing agent and reaction conditions.

Formation of Sulfinic Acids and Sulfinates: As discussed in section 3.1.5, mild reducing agents like sodium sulfite reduce sulfonyl chlorides to the corresponding sulfinate salts lookchem.com.

Formation of Thiols: Stronger reducing conditions can lead to the formation of the corresponding thiol. For example, a reduction of sulfonyl chlorides in the presence of triphenylphosphine in toluene provides an efficient synthesis of arylthiols organic-chemistry.org.

Electrochemical Reduction: The electrochemical reduction of arenesulfonyl chlorides has been investigated, revealing complex mechanisms that can involve the formation of radical anions acs.org. These electrochemical methods offer green and efficient pathways for the activation of sulfonyl compounds researchgate.netdntb.gov.ua.

Oxidation and Radical Reactions:

While the sulfur atom in the sulfonyl chloride is in a high oxidation state (S(VI)), the moiety can participate in redox-neutral or oxidative coupling reactions.

Photoredox Catalysis: Visible-light-catalyzed radical-radical cross-coupling of sulfonyl chlorides with trifluoroborate salts allows for the direct synthesis of sulfones acs.org. In these reactions, the sulfonyl chloride serves as a precursor to a sulfonyl radical. This strategy features redox neutrality and mild reaction conditions acs.org.

Atom Transfer Radical Addition: In the presence of a suitable catalyst, such as a manganese salt, sulfonyl chlorides can undergo atom-transfer radical addition to alkenes and alkynes researchgate.net.

The redox chemistry of the sulfonyl chloride group thus provides access to a wide range of other sulfur-containing functional groups, highlighting the versatility of this compound as a synthetic intermediate.

Catalytic Hydrogenation to Thiols

The conversion of arylsulfonyl chlorides to the corresponding aryl thiols is a valuable reductive transformation. Catalytic hydrogenation offers an effective method for this conversion. The general reaction involves the reduction of the sulfonyl chloride group to a thiol (or thiophenol) group using hydrogen gas in the presence of a metal catalyst.

For this compound, this reaction yields 5-chloro-2-methylbenzenethiol. Research on analogous compounds, such as 2,5-dimethylbenzenesulfonyl chloride, provides insight into the typical conditions for this process.

A common catalyst system for this hydrogenation is palladium, often supported on carbon (Pd/C), sometimes with the addition of a promoter like tin. acs.org The reaction is typically performed in a solvent and requires a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. acs.org

| Parameter | Condition | Purpose/Comment |

| Catalyst | 5% Pd-0.5% Sn on Carbon | Palladium is the primary hydrogenation catalyst; tin can act as a promoter. |

| Hydrogen Pressure | 700 - 7000 kPa | Sufficient pressure is needed for the reaction to proceed at a practical rate. acs.org |

| Temperature | 20°C - 110°C | Lower temperatures are feasible but slow; higher temperatures risk catalyst deactivation and thiol instability. acs.org |

| Base | Amine bases (e.g., N,N-diethylbenzeneamine) | Neutralizes the HCl byproduct, preventing catalyst poisoning and side reactions. acs.org |

| Solvent | Aprotic or protic solvents (e.g., Toluene) | Dissolves the substrate and facilitates the reaction. acs.org |

The hydrogenation proceeds via the reduction of the sulfonyl chloride, with the sulfonyl group (-SO₂Cl) being converted to the thiol group (-SH). The presence of the chloro and methyl substituents on the aromatic ring are generally well-tolerated under these palladium-catalyzed hydrogenation conditions. acs.org

Reactions with Unsaturated Systems

This compound can react with various unsaturated compounds, such as alkenes and alkynes, through several pathways, including annulations and addition reactions. magtech.com.cn These reactions leverage the reactivity of the sulfonyl chloride group to form new carbon-carbon and carbon-sulfur bonds.

Annulation reactions are processes in which a new ring is formed onto a molecule. Arylsulfonyl chlorides can participate in such reactions with unsaturated systems, notably [2+2] annulations. magtech.com.cn In these reactions, the sulfonyl chloride or a derivative like a sulfene (B1252967) (generated in the presence of a base) reacts with an alkene or alkyne. While specific examples detailing the annulation of this compound are not prevalent, the general mechanism involves the concerted or stepwise formation of a four-membered ring. For instance, a sulfene intermediate (Ar-CH=SO₂) could undergo a [2+2] cycloaddition with an electron-rich alkene to form a thietane (B1214591) 1,1-dioxide ring.

Addition reactions of this compound to unsaturated C-C bonds can proceed through either radical or ionic mechanisms, leading to a variety of functionalized products. magtech.com.cn

Radical Additions: Under conditions that promote homolytic cleavage of the S-Cl bond (e.g., photolysis, radical initiators, or photoredox catalysis), a 5-chloro-2-methylbenzenesulfonyl radical (ArSO₂•) is generated. rsc.org This radical can add across an alkene or alkyne. The most common radical addition is atom transfer radical addition (ATRA), where both the sulfonyl group and the chlorine atom add across the double bond, a reaction known as chlorosulfonylation. magtech.com.cn Alternatively, under reductive conditions that cause extrusion of SO₂, an aryl radical (5-chloro-2-methylphenyl radical) can be formed, which then adds to the unsaturated system. nih.gov

Ionic Additions: In the presence of a Lewis acid catalyst, the sulfonyl chloride can be activated to undergo electrophilic addition to an alkene. The reaction proceeds via a carbocationic intermediate, which is then trapped by the chloride ion. This results in the formation of a β-chloro sulfone. Another ionic pathway involves the base-induced elimination of HCl from the sulfonyl chloride to form a highly reactive sulfene intermediate, which can then be trapped by nucleophilic alkenes (enamines, etc.) in a stepwise ionic process.

| Reaction Type | Mechanism | Key Intermediate | Product Type |

| Chlorosulfonylation | Radical (ATRA) | Arylsulfonyl Radical (ArSO₂•) | β-Chloro Sulfone |

| Hydrosulfonylation | Radical | Arylsulfonyl Radical (ArSO₂•) | Sulfone |

| Arylation | Radical | Aryl Radical (Ar•) | Aryl-substituted Alkane/Alkene |

| Electrophilic Addition | Ionic | Carbocation | β-Chloro Sulfone |

| Sulfene Addition | Ionic | Sulfene (R-CH=SO₂) | Sulfone/Thietane Dioxide |

Exploration of Other Reactive Pathways

Beyond the more common reactions involving the sulfonyl chloride group, the aromatic ring of this compound presents its own set of reactive possibilities. This section explores two such pathways: electrophilic aromatic substitution on the benzene ring and the potential for Pummerer-type rearrangements.

The benzene ring of this compound is substituted with three distinct groups: a chloro group, a methyl group, and a sulfonyl chloride group. Each of these substituents exerts an electronic influence on the ring, affecting both its reactivity towards electrophiles and the regioselectivity of the substitution.

The reactivity of a substituted benzene ring towards electrophilic aromatic substitution (EAS) is governed by the electron-donating or electron-withdrawing nature of its substituents. Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive than benzene itself. Conversely, deactivating groups withdraw electron density, rendering the ring less nucleophilic and less reactive.

The directing effect of a substituent determines the position at which an incoming electrophile will attack the ring. This is largely dictated by the ability of the substituent to stabilize the intermediate carbocation (the arenium ion) formed during the reaction.

In the case of this compound, the directing effects of the three substituents are as follows:

Methyl Group (-CH₃): The methyl group is an activating group that donates electron density to the ring primarily through an inductive effect. It is an ortho, para-director.

Chloro Group (-Cl): The chloro group is a deactivating group due to its strong inductive electron-withdrawing effect. However, it possesses lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the arenium ion when the electrophile attacks at the ortho or para positions. Consequently, the chloro group is an ortho, para-director.

Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl chloride group is a powerful electron-withdrawing group due to the high oxidation state of sulfur and the electronegativity of the oxygen and chlorine atoms. It strongly deactivates the ring and is a meta-director. nih.gov

The interplay of these directing effects will determine the position of substitution on the this compound ring. The methyl and chloro groups direct to the positions ortho and para to themselves, while the sulfonyl chloride group directs to the meta position.

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Methyl (-CH₃) | 2 | Activating | Ortho, Para |

| Chloro (-Cl) | 5 | Deactivating | Ortho, Para |

| Sulfonyl Chloride (-SO₂Cl) | 1 | Strongly Deactivating | Meta |

Considering the positions on the benzene ring of this compound, the available positions for substitution are at C3, C4, and C6.

Position C3: Ortho to the methyl group and meta to the chloro group.

Position C4: Para to the methyl group and ortho to the chloro group.

Position C6: Ortho to the methyl group and meta to the sulfonyl chloride group.

Given that the sulfonyl chloride group is strongly deactivating, electrophilic aromatic substitution on this ring would require harsh reaction conditions. The combined directing effects of the methyl and chloro groups would likely favor substitution at the positions ortho and para to them. For instance, in the nitration of p-chlorotoluene, a mixture of 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene (B146361) is formed, demonstrating the directing influence of both the methyl and chloro groups. vedantu.com In the case of this compound, the position ortho to the activating methyl group and meta to the deactivating chloro group (C3) would be a likely site of substitution. However, the position para to the methyl group and ortho to the chloro group (C4) would also be activated. The strongly deactivating nature of the sulfonyl chloride group would likely disfavor substitution at the position ortho to it (C6).

The Pummerer rearrangement is a well-established reaction in organic chemistry that involves the conversion of a sulfoxide (B87167) bearing an α-hydrogen into an α-acyloxythioether in the presence of an activating agent, typically an acid anhydride. wikipedia.org The mechanism proceeds through the formation of a key intermediate, a sulfenium ion, which is then trapped by a nucleophile. wikipedia.org

The reaction is initiated by the acylation of the sulfoxide oxygen by the anhydride, which makes the sulfoxide a better leaving group. Subsequent elimination of a proton from the α-carbon leads to the formation of the electrophilic sulfenium ion. This ion is then attacked by the acetate (B1210297) anion (or another nucleophile) to yield the final product. wikipedia.org

Crucially, the Pummerer rearrangement is a characteristic reaction of sulfoxides , not sulfonyl chlorides. The sulfonyl chloride group in this compound is at a much higher oxidation state than a sulfoxide, and it lacks the α-hydrogens that are essential for the traditional Pummerer rearrangement to occur. The sulfur atom in a sulfonyl chloride is already highly electrophilic and does not possess the lone pair of electrons on the sulfur that is present in a sulfoxide, which is necessary to initiate the reaction with an anhydride.

While there are variations of the Pummerer reaction, such as the "sulfinate-sulfone Pummerer rearrangement," these typically involve the reaction of a sulfinyl chloride with a sulfoxide, and are not applicable to the reactivity of a sulfonyl chloride on its own. researchgate.net

Therefore, based on the established mechanism of the Pummerer rearrangement, it is not a viable reactive pathway for this compound. The chemical nature of the sulfonyl chloride functional group precludes the necessary steps for this type of rearrangement. Other known rearrangements of sulfonyl compounds, such as the Curtius and Lossen rearrangements of benzenesulfonyl systems, proceed through entirely different mechanisms and intermediates. acs.org

Computational Chemistry and Theoretical Studies on 5 Chloro 2 Methylbenzenesulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to predict and understand the behavior of molecules from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is widely used to study the electronic properties and reactivity of organic compounds. nih.gov DFT methods are employed to optimize molecular geometries, calculate vibrational frequencies, and predict a range of electronic properties that govern a molecule's chemical behavior. dntb.gov.ua

DFT calculations can predict the reactivity and electrophilic nature of 5-chloro-2-methylbenzenesulfonyl chloride. One common approach is the analysis of the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution on a molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For an arylsulfonyl chloride, the sulfur atom is expected to be highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The MEP surface would visually confirm this, with a strong positive potential (often colored blue) localized on the sulfur atom, indicating its susceptibility to nucleophilic attack. nih.govnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. dntb.gov.ua The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

Table 1: Conceptual HOMO-LUMO Analysis for this compound

| Parameter | Significance | Expected Characteristics for this compound |

| HOMO Energy | Electron-donating ability | Relatively low, indicating it is not a strong electron donor. |

| LUMO Energy | Electron-accepting ability | Low, indicating a high propensity to accept electrons at the sulfonyl group. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A relatively small gap would suggest high reactivity, characteristic of an electrophile. |

This table is based on general principles of frontier molecular orbital theory as applied to sulfonyl chlorides.

DFT calculations can be used to determine bond dissociation energies (BDEs), providing insight into the strength of chemical bonds. The BDE for the sulfur-chlorine (S-Cl) bond in this compound is a critical parameter, as its cleavage is central to many of its reactions.

While specific experimental or calculated BDE values for this compound are not found in the provided search results, studies on analogous compounds offer valuable context. For instance, the S-Cl bond dissociation enthalpies for methanesulfonyl chloride and benzenesulfonyl chloride have been measured to be around 295 kJ/mol. rsc.org This suggests that the S-Cl bond in sulfonyl chlorides is of moderate strength. Computational studies on substituted benzenesulfonyl chlorides would allow for a precise determination of how the chloro and methyl substituents on the phenyl ring influence the S-Cl bond strength in the target molecule. mdpi.com

Table 2: Experimental S-Cl Bond Dissociation Enthalpies for Related Sulfonyl Chlorides

| Compound | S-Cl Bond Dissociation Enthalpy (kJ/mol) |

| Methanesulfonyl Chloride | ~295 |

| Benzenesulfonyl Chloride | ~295 |

Data sourced from photoacoustic calorimetry measurements. rsc.org

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. nih.gov It posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs chemical reactivity. nih.gov MEDT analyzes the changes in electron density along a reaction pathway to understand the molecular mechanism of a reaction.

For reactions involving this compound, such as nucleophilic substitution, MEDT can provide a detailed picture of the bond-forming and bond-breaking processes. rsc.org By analyzing the topology of the electron localization function (ELF), MEDT can characterize the nature of the transition states and any intermediates. rsc.org For instance, in a nucleophilic attack on the sulfur atom, MEDT would analyze how the electron density of the nucleophile reorganizes to form a new bond with the sulfur, and how the electron density shifts to cleave the S-Cl bond. This approach offers a powerful alternative to traditional frontier molecular orbital theory for explaining reactivity and reaction mechanisms. nih.gov

Density Functional Theory (DFT) Applications

Modeling Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the characterization of fleeting transition states. nih.gov For this compound, this is particularly relevant for understanding its reactions with various nucleophiles.

DFT calculations are frequently used to map out the potential energy surface of a reaction. mdpi.com This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction profile can be constructed, which shows the energy changes as the reaction progresses. The height of the energy barrier from the reactants to the transition state (the activation energy) determines the reaction rate. mdpi.com

For the nucleophilic substitution at the sulfonyl sulfur of this compound, computational models can distinguish between different possible mechanisms, such as a concerted (SN2-like) or a stepwise pathway involving a pentacoordinate intermediate. The geometry of the transition state, including the bond lengths of the forming and breaking bonds, can be precisely determined. Studies on similar arenesulfonyl chlorides have shown that the nature of the nucleophile and the substituents on the aromatic ring can influence the transition state structure. mdpi.com For example, modeling the reaction with a chloride ion (a chloride exchange reaction) in both the gas phase and in solution provides insight into the intrinsic reactivity and the role of the solvent. mdpi.com

Solvation Effects in Reaction Simulations

Computational models, such as those incorporating the extended Grunwald-Winstein equation, are instrumental in dissecting the role of the solvent. beilstein-journals.org These models separate the solvent's effect into its ionizing power and its nucleophilicity. For arenesulfonyl chlorides, the mechanism of solvolysis is generally considered to be a bimolecular nucleophilic substitution (SN2) process. beilstein-journals.orgnih.gov This is supported by the negative entropies of activation and the successful application of the extended Grunwald-Winstein equation to solvolysis rate data. beilstein-journals.org

In reaction simulations, explicit or implicit solvent models can be used to represent the solvent environment. Explicit models involve individual solvent molecules, providing a detailed picture of the solute-solvent interactions. Implicit models, on the other hand, represent the solvent as a continuous medium with specific properties like the dielectric constant. The choice of model affects the computational cost and the accuracy of the simulation. For reactions like the solvolysis of this compound, where solvent molecules act as nucleophiles, an accurate representation of solvation is key to predicting reaction pathways and rates.

Kinetic and Thermodynamic Parameters from Theoretical Models

Theoretical models, particularly those based on quantum chemistry, can provide valuable insights into the kinetic and thermodynamic parameters of reactions involving this compound. While specific theoretically derived parameters for this compound were not found, the methodology is well-established for similar molecules.

Kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) can be calculated from the potential energy surface of the reaction. The transition state theory is often employed to relate these calculated parameters to the reaction rate constant (k). For the SN2 solvolysis of arenesulfonyl chlorides, theoretical models can be used to calculate the energy of the transition state, where the nucleophile attacks the sulfur atom and the chloride ion departs. nih.gov

Thermodynamic parameters like the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be computed. These parameters determine the spontaneity and equilibrium position of a reaction. For instance, a negative ΔG would indicate a spontaneous reaction. The very negative entropies of activation observed in the solvolysis of arenesulfonyl chlorides are consistent with the ordered transition state of an SN2 mechanism. beilstein-journals.org

Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in H₂O and D₂O or MeOH and MeOD, provide further mechanistic details. For benzenesulfonyl chloride, the kH₂O/kD₂O ratio is around 1.56, suggesting significant bond breaking at the transition state. nih.gov Similar studies on this compound would be valuable.

Structure-Reactivity Relationship Studies

Hammett and Grunwald-Winstein Equation Analyses

The Hammett and Grunwald-Winstein equations are linear free-energy relationships used to quantify the effects of substituents and solvents on the reactivity of organic compounds.

The Hammett equation relates the rate and equilibrium constants of reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.orgoxfordreference.com It takes the form:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). wikipedia.orgoxfordreference.com For the hydrolysis of substituted benzenesulfonyl chlorides, Hammett plots can be complex. psu.edu In some cases, both electron-donating and electron-withdrawing substituents can accelerate the reaction, leading to V-shaped plots. nih.gov This behavior is often interpreted as a change in the transition state structure or mechanism.

The Grunwald-Winstein equation is used to correlate the rates of solvolysis reactions with the ionizing power of the solvent. The extended form of the equation is:

log(k/k₀) = lN + mY

where N is the solvent nucleophilicity, Y is the solvent ionizing power, and l and m are the sensitivities of the reaction to these parameters. beilstein-journals.org For the solvolysis of arenesulfonyl chlorides, the correlations are generally poor when only the ionizing power (Y) is considered, but improve significantly when the solvent nucleophilicity (N) is included. beilstein-journals.org This provides strong evidence for an SN2 mechanism where the solvent acts as a nucleophile. nih.gov

Below is a table showing representative l and m values for the solvolysis of various arenesulfonyl chlorides, illustrating the sensitivity of the reaction to solvent nucleophilicity and ionizing power.

| Arenesulfonyl Chloride | l value | m value |

| Benzenesulfonyl chloride | 1.54 | 0.69 |

| p-Nitrobenzenesulfonyl chloride | 1.54 | 0.69 |

| Data for illustrative purposes for analogous compounds |

This table is generated based on data for analogous compounds to illustrate the concept, as specific data for this compound was not available in the search results.

Correlation of Computational Parameters with Experimental Data

A powerful approach in modern chemistry is to correlate computationally derived parameters with experimentally measured data. This allows for the validation of theoretical models and the prediction of reactivity for unmeasured systems.

For this compound, computational parameters such as calculated activation energies, bond lengths and angles in the transition state, and atomic charges can be correlated with experimental kinetic data, like solvolysis rates. For instance, a higher calculated activation energy would be expected to correspond to a slower experimental reaction rate.

While specific studies correlating computational and experimental data for this compound were not identified, this methodology has been successfully applied to other reaction systems. For example, calculated properties of the transition state can be used to rationalize the observed l and m values from the Grunwald-Winstein analysis. A "tighter" SN2 transition state, with more bond formation to the nucleophile and less bond breaking to the leaving group, would be expected to have a higher sensitivity to solvent nucleophilicity (a larger l value).

Future research in this area would benefit from dedicated computational studies on this compound to generate these parameters and correlate them with experimental observations.

Advanced Applications in Medicinal Chemistry and Materials Science Research

Applications in Materials Science

The reactivity of 5-Chloro-2-methylbenzenesulfonyl chloride also suggests its potential use in the field of materials science for the synthesis of novel polymers and functional materials.

The synthesis of polysulfonamides can be achieved through the reaction of a bis(sulfonyl chloride) with a diamine. By analogy, one could envision the use of a molecule derived from this compound, where a second reactive group is introduced, to create novel polymers. For example, the synthesis of amphiphilic graft polyphosphazenes has been achieved through a two-step substitution reaction involving the chlorine atoms of a poly(dichlorophosphazene) (B1141720) backbone with hydrophilic and hydrophobic moieties. nih.gov A similar approach could potentially be used with polymers derived from sulfonyl chlorides.

Surface-active agents, or surfactants, are molecules that have both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. This amphiphilic nature allows them to reduce the surface tension between two liquids or between a liquid and a solid. The structure of this compound, with its hydrophobic substituted benzene (B151609) ring and a reactive sulfonyl chloride group, makes it a potential precursor for the synthesis of novel surfactants.

The sulfonyl chloride group can be reacted with a variety of hydrophilic head groups, such as polyethelene glycols or other polar moieties, to create amphiphilic molecules. The resulting sulfonated surfactants could exhibit interesting properties for applications in detergency, emulsification, and other surface-related phenomena. The synthesis of amphiphilic polymers from monomers containing reactive groups like anhydrides, which are then reacted with hydrophilic polymers, demonstrates a general strategy that could be adapted to sulfonyl chloride chemistry. researchgate.net

Functional Group Protection and Activation in Complex Synthesis

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily protect a reactive functional group from unwanted reactions. The sulfonyl group is a well-established protecting group for amines. youtube.com this compound can be used to protect primary and secondary amines by converting them into stable sulfonamides. youtube.com

The sulfonamide is generally stable to a wide range of reaction conditions but can be cleaved under specific reducing or strongly acidic conditions to regenerate the free amine. youtube.com The choice of a particular substituted benzenesulfonyl chloride can influence the stability of the sulfonamide and the conditions required for its removal. For example, the 4-methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr) group is a specialized amino protecting group used in peptide synthesis. rsc.org

In addition to protection, sulfonyl chlorides can also be used to activate alcohols for nucleophilic substitution reactions. youtube.comlibretexts.org The reaction of an alcohol with a sulfonyl chloride, such as this compound, in the presence of a base like pyridine (B92270), converts the hydroxyl group into a sulfonate ester. This sulfonate is an excellent leaving group, facilitating subsequent reactions with a wide range of nucleophiles. libretexts.org This activation strategy is particularly useful for primary and secondary alcohols, which are otherwise poor substrates for direct nucleophilic substitution. libretexts.org

The following table summarizes the general conditions for the use of sulfonyl chlorides in functional group protection and activation.

| Application | Functional Group | Reagents and Conditions | Product | Deprotection/Subsequent Reaction |

| Protection | Amine (R-NH₂) | This compound, base (e.g., pyridine) | Sulfonamide (R-NH-SO₂-Ar) | Reducing agents (e.g., Na/NH₃) or strong acid. youtube.com |

| Activation | Alcohol (R-OH) | This compound, base (e.g., pyridine) | Sulfonate ester (R-O-SO₂-Ar) | Nucleophilic substitution with various nucleophiles (e.g., halides, cyanides). libretexts.org |

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 5-Chloro-2-methylbenzenesulfonyl chloride, offering high resolution and sensitivity for its separation and quantification. Due to the reactive nature of the sulfonyl chloride group, which can hydrolyze in the presence of water, careful method development is essential. Reversed-phase (RP) HPLC is commonly employed for the analysis of sulfonyl chlorides and related compounds. sielc.comresearchgate.net

A typical RP-HPLC method would utilize a C18 stationary phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or trifluoroacetic acid to ensure good peak shape. sielc.comgoogle.com For detection, a UV spectrophotometer is generally used, as the benzene (B151609) ring in the molecule is a strong chromophore.

In some cases, direct analysis of highly reactive sulfonyl chlorides can be challenging. researchgate.net Derivatization is a strategy used to enhance detection and improve chromatographic behavior. For instance, the sulfonyl chloride can be reacted with an amine to form a stable sulfonamide, which is then analyzed by HPLC. nih.gov This approach can also improve sensitivity, especially when a fluorescent derivatizing agent is used. nih.gov The purity of related compounds, such as 2-Amino-5-chloro-4-methylbenzenesulfonic acid, has been determined to be ≥98.0% by HPLC, illustrating the technique's utility in quality control. vwr.com

Table 1: Illustrative HPLC Method Parameters for Sulfonyl Chloride Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides a non-polar stationary phase suitable for retaining the analyte from a polar mobile phase. researchgate.net |

| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (Gradient Elution) | Acetonitrile acts as the organic modifier. Trifluoroacetic acid helps to suppress the ionization of silanol (B1196071) groups on the silica (B1680970) support and protonate the analyte, leading to sharper peaks. google.comsigmaaldrich.com |